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molecular formula C9H10O2 B3208616 3-Ethyl-4-hydroxybenzaldehyde CAS No. 105211-79-8

3-Ethyl-4-hydroxybenzaldehyde

Cat. No. B3208616
M. Wt: 150.17 g/mol
InChI Key: GANMHEZDTJWGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06476264B2

Procedure details

TiCl4 (45.6 g, 238 mmol) was added slowly to a solution of 2-ethylphenol (15 g, 119 mmol) in CH2Cl2 (150 ml) was at 0° C. The mixture was warmed to room temperature and dichloromethyl methyl ether (18.3 ml, 200 mmol) was added (strong HCl evolution). The mixture was stirred for 4 h. at room temperature, subsequently cooled to 0° C. and 1M HCl (119 ml, 119 mmol) was added dropwise. The mixture was stirred for 10 min. and subsequently extracted with diethyl ether. The organic phase was washed with saturated NaHCO3 solution and with NaCl solution, dried, filtered and concentrated. The residue was purified by chromatography (SiO2, CH2Cl2=>CH2Cl2/MeOH 9:1). 3-Ethyl-4-hydroxy-benzaldehyde was obtained as a brown oil (7.97 g, 45%).
Quantity
18.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
119 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
45.6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2].[CH3:10][O:11]C(Cl)Cl.Cl>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[CH2:1]([C:3]1[CH:8]=[C:7]([CH:6]=[CH:5][C:4]=1[OH:9])[CH:10]=[O:11])[CH3:2]

Inputs

Step One
Name
Quantity
18.3 mL
Type
reactant
Smiles
COC(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
119 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
45.6 g
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 h. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 min.
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with diethyl ether
WASH
Type
WASH
Details
The organic phase was washed with saturated NaHCO3 solution and with NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2, CH2Cl2=>CH2Cl2/MeOH 9:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C=1C=C(C=O)C=CC1O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.97 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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